

A Comparative Guide to ML-290 and Other RXFP1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML-290	
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The relaxin family peptide receptor 1 (RXFP1) is a G-protein coupled receptor that has garnered significant interest as a therapeutic target for a range of conditions, including heart failure and fibrosis.[1] Activation of RXFP1 by its native ligand, relaxin-2, triggers a cascade of signaling events that lead to beneficial physiological effects such as vasodilation, anti-inflammatory responses, and anti-fibrotic activity.[1][2] The therapeutic potential of relaxin-2 (in its recombinant form, serelaxin) has been explored in clinical trials; however, its short serum half-life and the need for intravenous administration have limited its clinical applicability.[1][3] This has spurred the development of alternative RXFP1 agonists, including the small molecule ML-290, the peptide analog B7-33, and the more recent small molecule AZD5462. This guide provides an objective comparison of ML-290 with these other key RXFP1 agonists, supported by experimental data, to aid researchers and drug development professionals in this field.

Comparative Performance Data

The following tables summarize the in vitro potency and efficacy of **ML-290** and other RXFP1 agonists in key signaling pathways. It is important to note that the cellular context can significantly influence the observed activity of these agonists.

Table 1: Potency and Efficacy of RXFP1 Agonists in cAMP Signaling



Agonist	Cell Line	pEC50	EC50	Emax (% of Relaxin-2)	Reference
ML-290	HEK-RXFP1	6.4 ± 0.1	~400 nM	~100%	[4]
Relaxin-2	HEK-RXFP1	10.3 ± 0.1	~0.05 nM	100%	[4]
B7-33	HEK-RXFP1	5.12 ± 0.06	~7.6 μM	Not reported	[5]
AZD5462	CHO- hRXFP1	7.7	~20 nM	Not reported	[6]
AZD5462	HEK-hRXFP1	7.4	~40 nM	Not reported	[6]

Table 2: Potency and Efficacy of RXFP1 Agonists in pERK1/2 Signaling

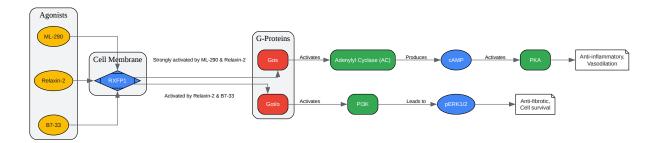
Agonist	Cell Line	pEC50	EC50	Emax (% of Relaxin-2)	Reference
ML-290	HEK-RXFP1	No response	-	0%	[4]
Relaxin-2	HEK-RXFP1	9.5 ± 0.3	~0.3 nM	100%	[4]
B7-33	HEK-RXFP1	Modest potency	-	Lower than Relaxin-2	[5]
B7-33	Myofibroblast s	Potent	-	High efficacy	[5]
AZD5462	Not reported	Activates pathway	-	Similar to Relaxin-2	[7]

Signaling Pathways

RXFP1 activation initiates multiple downstream signaling cascades. The two most well-characterized pathways are the G α s-mediated activation of adenylyl cyclase, leading to cyclic AMP (cAMP) production, and a G α i/o-mediated pathway that involves phosphatidylinositol 3-kinase (PI3K) and leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2).[8][9] Different agonists can exhibit "biased agonism," preferentially activating one pathway over another.[10][11] **ML-290**, for instance, is a biased agonist that potently activates



the Gαs-cAMP pathway but does not directly stimulate pERK1/2 in some cell types.[4] In contrast, B7-33 shows a preference for the pERK pathway over the cAMP pathway in cells that endogenously express RXFP1.[5][12]



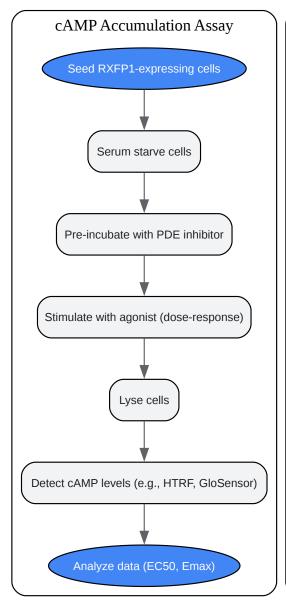
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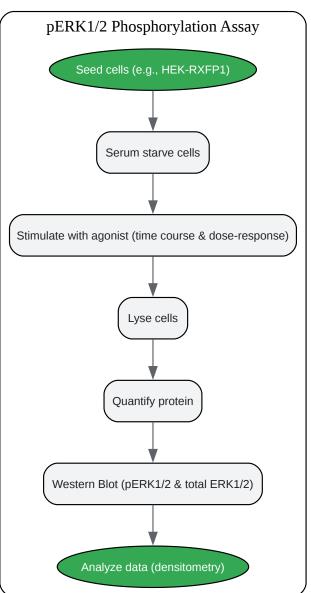
RXFP1 Signaling Pathways

Experimental Protocols

The characterization of RXFP1 agonists typically involves a series of in vitro assays to determine their potency and efficacy in specific signaling pathways. Below are representative protocols for cAMP accumulation and pERK1/2 phosphorylation assays.







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- To cite this document: BenchChem. [A Comparative Guide to ML-290 and Other RXFP1
 Agonists]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15607984#comparing-ml-290-with-other-rxfp1-agonists]

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